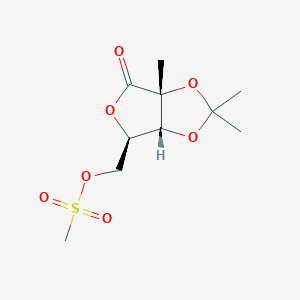
2,5-Dichloro-4-fluoroanisole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2,5-Dichloro-4-fluoroanisole often involves the use of Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common chemical reaction involving compounds similar to 2,5-Dichloro-4-fluoroanisole . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Applications De Recherche Scientifique
Vibrational Analysis : Lakshmaiah and Rao (1989) conducted vibrational analysis on fluoro and chloro compounds, including 4-fluoroanisole, 2,3,5,6-tetrafluoro-, pentafluoro-, 2,3,6-trichloro-, 2,3,4-trichloro-, and 3,5-dichloro-anisole. They used Raman spectroscopy and infrared spectra to analyze these molecules and made vibrational assignments using potential energy distributions and eigenvectors (Lakshmaiah & Rao, 1989).
Nitration Mechanism Studies : A study by Bloomfield et al. (1983) examined the nitration mechanism of various anisoles, including 4-fluoroanisole. They assessed the reaction products and kinetics in sulfuric acid, providing insights into the chemical behavior and transformations of these compounds under specific conditions (Bloomfield et al., 1983).
Molecular Structures and Conformations : Giricheva et al. (2004) explored the molecular structures and conformations of 4-fluoroanisole and 3,4-difluoroanisole using gas electron diffraction and quantum chemical methods. Their findings contribute to understanding the structural and conformational properties of these molecules (Giricheva et al., 2004).
Metalation Studies : Research by Katsoulos et al. (1991) focused on the metalation of fluoroanisoles, revealing how different reagents affect the position of hydrogen/metal exchange in these compounds. This study is significant for understanding the reactivity of fluoroanisoles in the presence of various metals (Katsoulos et al., 1991).
Fluoroarene Separations in Metal-Organic Frameworks : Zick et al. (2021) presented a novel approach to separating fluoroarene mixtures using metal-organic frameworks (MOFs). Their work offers a new solution for the purification and production of fluoroarenes, a challenge in organic synthesis due to their nearly identical physical properties (Zick et al., 2021).
Rotational Spectroscopic Studies : Bergmann and van Wijngaarden (2020) conducted rotational spectroscopic studies on 2-fluoroanisole and 3-fluoroanisole. They used Fourier transform microwave spectroscopy to investigate the rotamer geometries of these molecules, providing detailed insights into their structural and conformational properties (Bergmann & van Wijngaarden, 2020).
Propriétés
IUPAC Name |
1,4-dichloro-2-fluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUFXVDKOPCUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-fluoroanisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(3,5-Dimethylphenoxy)methyl]azetidine](/img/structure/B1459730.png)

![Ethyl 3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1459733.png)


iodonium Trifluoromethanesulfonate](/img/structure/B1459738.png)



